Cas no 2680554-18-9 (2-Acetamido-3-(1-methylcyclopropyl)propanoic acid)

2-Acetamido-3-(1-methylcyclopropyl)propanoic acid is a specialized organic compound featuring a unique 1-methylcyclopropyl substituent, which imparts distinct steric and electronic properties. Its structure combines an acetamido group with a propanoic acid backbone, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl ring enhances metabolic stability and influences conformational rigidity, potentially improving binding affinity in bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of novel therapeutics, including enzyme inhibitors or receptor modulators. Its high purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for controlled reactions, it offers versatility in derivatization while maintaining structural integrity under standard conditions.
2-Acetamido-3-(1-methylcyclopropyl)propanoic acid structure
2680554-18-9 structure
Product Name:2-Acetamido-3-(1-methylcyclopropyl)propanoic acid
CAS No:2680554-18-9
MF:C9H15NO3
MW:185.220302820206
CID:5646338
PubChem ID:165937681
Update Time:2025-05-24

2-Acetamido-3-(1-methylcyclopropyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-acetamido-3-(1-methylcyclopropyl)propanoic acid
    • 2680554-18-9
    • EN300-28271547
    • 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid
    • Inchi: 1S/C9H15NO3/c1-6(11)10-7(8(12)13)5-9(2)3-4-9/h7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
    • InChI Key: IMNIYLQYIPORDA-UHFFFAOYSA-N
    • SMILES: OC(C(CC1(C)CC1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 185.10519334g/mol
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid

2-Acetamido-3-(1-methylcyclopropyl)propanoic Acid: A Comprehensive Overview

2-Acetamido-3-(1-methylcyclopropyl)propanoic acid, identified by the CAS number 2680554-18-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure, has garnered attention due to its potential applications in drug development and material science. The compound's name itself highlights its structural features: the presence of an acetamido group at the second position and a 1-methylcyclopropyl group at the third position on a propanoic acid backbone.

The synthesis of 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. Researchers have explored the use of transition metal catalysts to facilitate key steps such as cyclopropanation and acetylation, leading to higher yields and better purity. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex molecules like this one.

The structural uniqueness of 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid contributes to its intriguing chemical properties. The cyclopropyl ring, known for its ring strain, imparts reactivity that can be harnessed in various chemical transformations. Recent studies have demonstrated that this compound exhibits interesting behavior in organocatalytic reactions, particularly in asymmetric induction. Its ability to act as both a substrate and a catalyst in certain reaction systems has opened new avenues for its application in enantioselective synthesis.

In terms of pharmacological activity, 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid has shown promise in preclinical models. Research indicates that it may possess anti-inflammatory properties, potentially making it a candidate for treating conditions such as arthritis or other inflammatory disorders. Additionally, preliminary data suggest that it could modulate certain signaling pathways involved in neurodegenerative diseases, although further investigation is required to validate these findings.

The application of computational chemistry has played a pivotal role in understanding the behavior of 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid. Advanced molecular modeling techniques have provided insights into its conformational flexibility and interaction with biological targets. These computational studies complement experimental work, offering a more holistic view of the compound's potential uses and limitations.

From an environmental standpoint, there is growing interest in assessing the eco-friendliness of chemical compounds like 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid. Recent research has focused on evaluating its biodegradability and toxicity profiles under various conditions. Understanding these aspects is crucial for ensuring sustainable practices in chemical manufacturing and usage.

In conclusion, 2-Acetamido-3-(1-methylcyclopropyl)propanoic acid, with its distinctive structure and versatile properties, continues to be a subject of intense scientific exploration. As research progresses, particularly in areas such as drug discovery and green chemistry, this compound is likely to find even more applications that benefit society while adhering to environmental and safety standards.

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